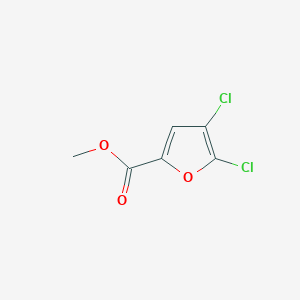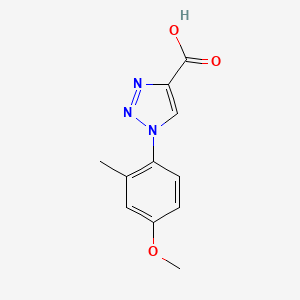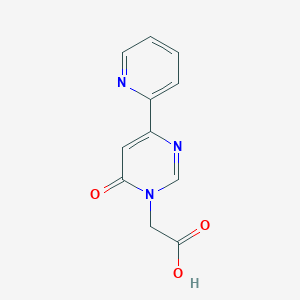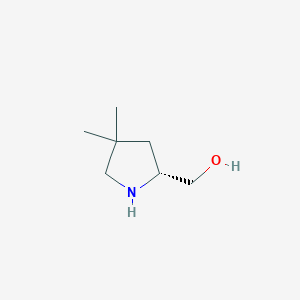
Methyl Acetate-d6
Übersicht
Beschreibung
Methyl Acetate-d6 is a deuterated form of methyl acetate, with the chemical formula C3D6O2. It is commonly used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium atoms, which replace the hydrogen atoms in the molecule. This substitution helps to reduce the background signals in NMR spectra, making it easier to analyze the sample of interest .
Vorbereitungsmethoden
Methyl Acetate-d6 can be synthesized through the esterification of deuterated methanol (methanol-d4) and deuterated acetic acid (acetic acid-d4). The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include:
Reactants: Methanol-d4 and acetic acid-d4
Catalyst: Sulfuric acid
Reaction Temperature: Room temperature to 60°C
Reaction Time: Several hours to complete the esterification
Industrial production methods may involve the use of microwave-assisted esterification, which has been shown to be more efficient and effective compared to conventional methods . This method optimizes variables such as microwave power, catalyst concentration, and reaction time to achieve high conversion rates.
Analyse Chemischer Reaktionen
Methyl Acetate-d6 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form deuterated methanol and deuterated acetic acid.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Reduction: this compound can be reduced to deuterated methanol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions are deuterated methanol and deuterated acetic acid .
Wissenschaftliche Forschungsanwendungen
Methyl Acetate-d6 is widely used in scientific research, particularly in the field of NMR spectroscopy. Its deuterium atoms help to minimize background signals, allowing for clearer and more accurate analysis of the sample. Some specific applications include:
Chemistry: Used as a solvent in NMR spectroscopy to study the structure and dynamics of organic compounds.
Biology: Employed in the analysis of biological molecules and metabolic pathways.
Medicine: Utilized in the development and testing of pharmaceuticals, where precise structural information is crucial.
Wirkmechanismus
The primary mechanism by which methyl acetate-d6 exerts its effects is through its role as a solvent in NMR spectroscopy. The deuterium atoms in the compound do not produce significant signals in the NMR spectrum, which helps to reduce background noise and allows for the clear detection of the sample being analyzed. This makes it an invaluable tool for obtaining detailed structural information about molecules .
Vergleich Mit ähnlichen Verbindungen
Methyl Acetate-d6 can be compared to other deuterated solvents used in NMR spectroscopy, such as:
Acetone-d6: Another deuterated solvent commonly used in NMR spectroscopy.
DMSO-d6: Deuterated dimethyl sulfoxide, widely used due to its ability to dissolve a wide range of compounds.
Chloroform-d: Deuterated chloroform, often used for its high solubility and low reactivity.
What sets this compound apart is its specific use in esterification reactions and its unique properties as a deuterated ester. This makes it particularly useful in studies involving esters and related compounds .
Eigenschaften
IUPAC Name |
trideuteriomethyl 2,2,2-trideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKVLQRXCPHEJC-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details

















Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Methyl Acetate-d6 in studying polystyrene?
A: While the abstract doesn't provide specific details on the "why," using deuterated solvents like this compound is common in polymer characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. [] Deuterated solvents minimize solvent signal interference, allowing researchers to better observe the polystyrene signals and gain insights into its structure and properties. []
Q2: Can you elaborate on the concept of "Liquid-liquid equilibrium data" mentioned in the title and its relevance to polystyrene in Methyl Acetate and this compound?
A: "Liquid-liquid equilibrium data" refers to the conditions where two liquids, in this case, polystyrene solutions and Methyl Acetate (or its deuterated form), can coexist without dissolving completely into each other. [] This data is crucial for understanding:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1434659.png)





![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B1434669.png)

![Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B1434671.png)




![Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1434677.png)
